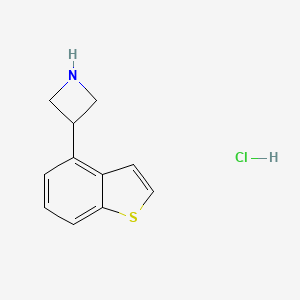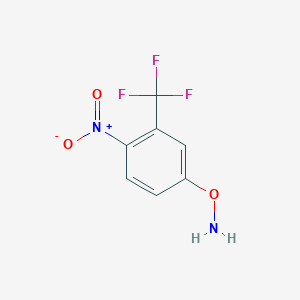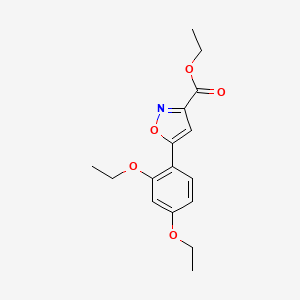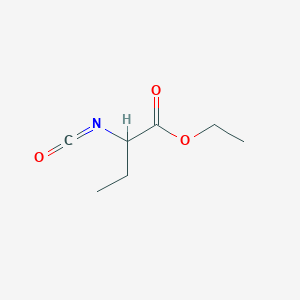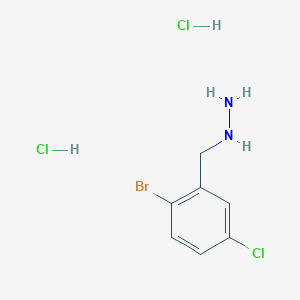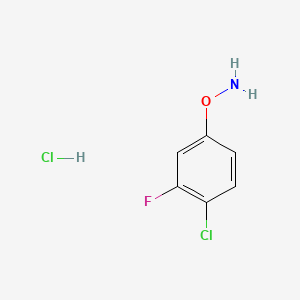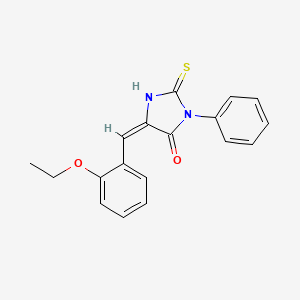
4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an ethynyl group attached to a pyrazole ring that is further substituted with a 3-methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira cross-coupling reaction, which involves the reaction of the pyrazole with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group is introduced through a nucleophilic substitution reaction, where the pyrazole core reacts with 3-methylbenzyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The 3-methylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles.
Aplicaciones Científicas De Investigación
4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole is unique due to its specific structural features. Similar compounds include:
Pyrazole derivatives: These compounds share the pyrazole core but may have different substituents.
Ethynyl-substituted heterocycles: Compounds with an ethynyl group attached to other heterocyclic rings.
Benzyl-substituted pyrazoles: Compounds where the pyrazole ring is substituted with a benzyl group.
Each of these compounds has distinct properties and applications, but this compound stands out due to its combination of the ethynyl and benzyl groups on the pyrazole ring.
Propiedades
Fórmula molecular |
C13H12N2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
4-ethynyl-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C13H12N2/c1-3-12-8-14-15(9-12)10-13-6-4-5-11(2)7-13/h1,4-9H,10H2,2H3 |
Clave InChI |
FOPKANLRLPQRCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN2C=C(C=N2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15338951.png)

